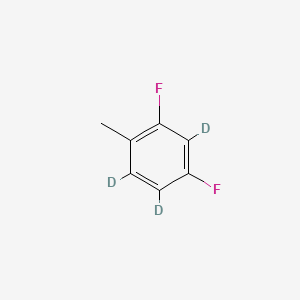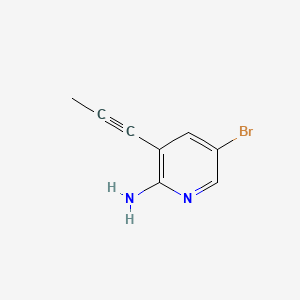
2,4-Difluorotoluene-3,5,6-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluorotoluene-3,5,6-d3 is a deuterated derivative of 2,4-difluorotoluene. This compound is characterized by the substitution of hydrogen atoms with deuterium at the 3, 5, and 6 positions on the toluene ring. It is a colorless liquid used primarily as a solvent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluorotoluene-3,5,6-d3 typically involves the deuteration of 2,4-difluorotoluene. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions
2,4-Difluorotoluene-3,5,6-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert it into fluorinated toluenes or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.
Major Products Formed
Oxidation: Fluorinated benzaldehydes or benzoic acids.
Reduction: Fluorinated toluenes or other reduced derivatives.
Substitution: Various substituted toluenes depending on the nucleophile used.
科学的研究の応用
2,4-Difluorotoluene-3,5,6-d3 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fluorinated compounds in biological systems.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the development of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Serves as an intermediate in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 2,4-difluorotoluene-3,5,6-d3 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms can influence the metabolic stability and rate of enzymatic reactions. The presence of fluorine atoms can enhance the compound’s lipophilicity and binding affinity to target proteins, thereby modulating its biological activity.
類似化合物との比較
Similar Compounds
2,4-Difluorotoluene: The non-deuterated version of the compound.
2,6-Difluorotoluene: Another fluorinated toluene derivative with fluorine atoms at different positions.
2,4-Dichlorotoluene: A chlorinated analog with chlorine atoms instead of fluorine.
Uniqueness
2,4-Difluorotoluene-3,5,6-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways. The fluorine atoms also contribute to its unique chemical and biological properties, making it a valuable compound in various applications.
特性
IUPAC Name |
1,2,4-trideuterio-3,5-difluoro-6-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXDAIBTYWGBSL-NRUYWUNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)F)[2H])F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)








